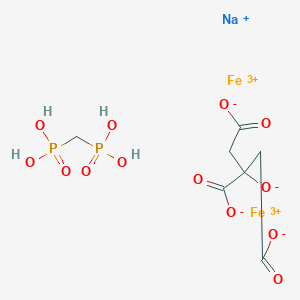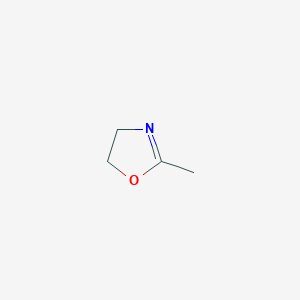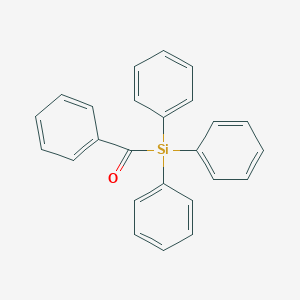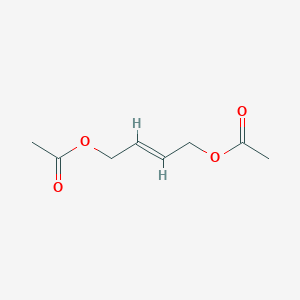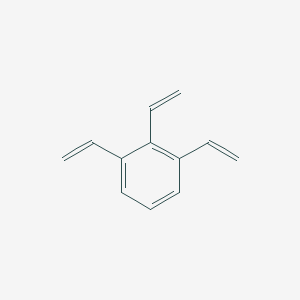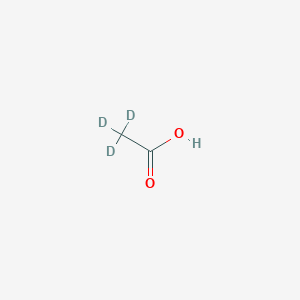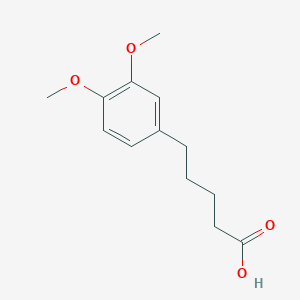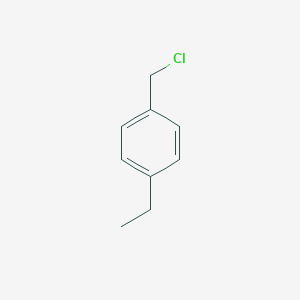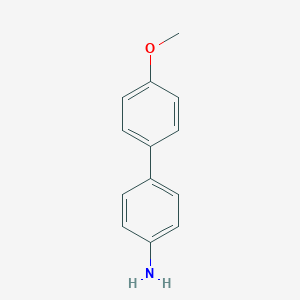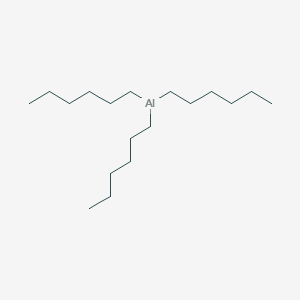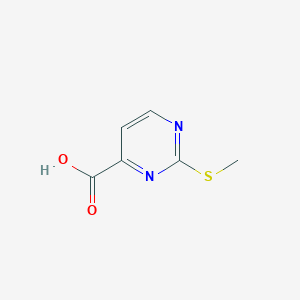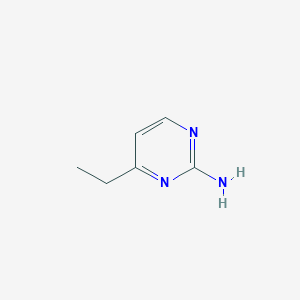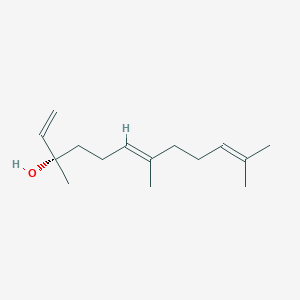
(3S,6E)-Nerolidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6E)-Nerolidol, also known as peruviol, is a natural sesquiterpene alcohol that is found in the essential oils of many plants, including neroli, ginger, jasmine, and lavender. It has a pleasant floral scent and is commonly used in perfumes, cosmetics, and aromatherapy products. In recent years, (3S,6E)-Nerolidol has gained attention for its potential therapeutic properties, particularly in the field of medicine.
Scientific Research Applications
Role in Insect Behavior : (3S,6E)-Nerolidol serves as an attractant and plays a pivotal role in the reproductive behavior of Cyclocephala paraguayensis beetles. It elicits aggregation, mating, and feeding behaviors in these beetles, indicating its significant ecological role (Favaris et al., 2020).
Pharmacological and Biological Activities : Nerolidol demonstrates a range of pharmacological and biological activities, making it a candidate for agricultural and medical applications. Its activities include anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic properties. These findings suggest its potential in developing therapeutic drugs, especially for neurodegenerative diseases (Rusbene Bruno Fonseca de Carvalho et al., 2017).
Antileishmanial Activity : Nerolidol exhibits inhibitory effects against various Leishmania species. It disrupts isoprenoid biosynthesis in these parasites, indicating its potential as a natural alternative for treating leishmaniasis (Arruda et al., 2005).
Antibacterial Sensitization : Nerolidol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics. This sensitization effect is attributed to its ability to disrupt the cytoplasmic membrane, enhancing bacterial permeability (Brehm-Stecher & Johnson, 2003).
Potential in Cancer Therapy : Nerolidol shows promise in inhibiting the proliferation of leiomyoma cells, suggesting its potential therapeutic effect in treating uterine fibroids. Its mechanism involves ROS-induced DNA damage and G1 phase cell cycle arrest, mediated by the downregulation of the ATM/Akt pathway (Dong et al., 2021).
Antinociceptive and Anti-inflammatory Activity : Nerolidol exhibits antinociceptive and anti-inflammatory properties. Its mechanism involves the GABAergic system and suppression of proinflammatory cytokines like TNF-α and IL-1β (Fonsêca et al., 2016).
Fertility-Related Signaling in Termites : (3R,6E)-Nerolidol is a fertility-related volatile secreted by the queens of higher termites, playing a role in reproductive signaling. It is found on the queen's surface, in internal tissues, and in the haemolymph (Havlíčková et al., 2019).
Antischistosomal Activity : Nerolidol shows in vitro antiparasitic effects against Schistosoma mansoni, a causative agent of schistosomiasis. It causes death of the parasites and tegumental damage, suggesting its potential as an antischistosomal agent (Silva et al., 2014).
properties
CAS RN |
1119-38-6 |
|---|---|
Product Name |
(3S,6E)-Nerolidol |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1 |
InChI Key |
FQTLCLSUCSAZDY-ATGUSINASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
density |
0.872-0.879 |
Other CAS RN |
1119-38-6 142-50-7 7212-44-4 |
physical_description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |
synonyms |
3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



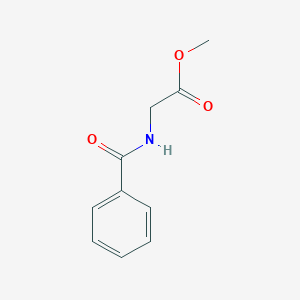
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
